19-Ethynyl-19-hydroxyandrost-4-en-17-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

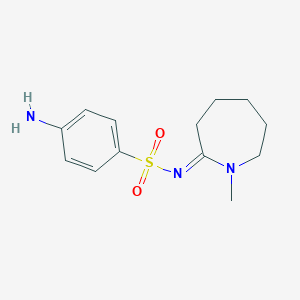

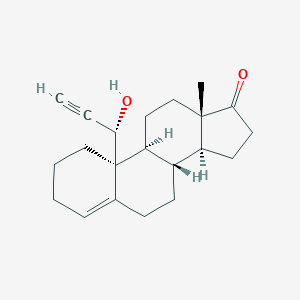

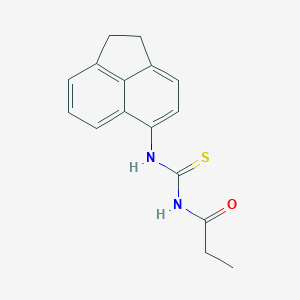

19-Ethynyl-19-hydroxyandrost-4-en-17-one, also known as Mifepristone, is a synthetic steroid that was first synthesized in 1980. It is a potent antagonist of the progesterone receptor and is used as an abortifacient in early pregnancy. Mifepristone has also been studied for its potential use in the treatment of various diseases, including endometriosis, breast cancer, and Cushing's syndrome.

Mecanismo De Acción

19-Ethynyl-19-hydroxyandrost-4-en-17-one acts as an antagonist of the progesterone receptor, blocking the effects of progesterone. Progesterone is a hormone that is essential for the maintenance of pregnancy. By blocking the effects of progesterone, 19-Ethynyl-19-hydroxyandrost-4-en-17-one can induce abortion in early pregnancy. In breast cancer, 19-Ethynyl-19-hydroxyandrost-4-en-17-one inhibits the growth of estrogen receptor-positive breast cancer cells by blocking the effects of estrogen. In endometriosis, 19-Ethynyl-19-hydroxyandrost-4-en-17-one reduces the size of endometrial implants by blocking the effects of progesterone.

Biochemical and Physiological Effects

The biochemical and physiological effects of 19-Ethynyl-19-hydroxyandrost-4-en-17-one vary depending on the disease being treated. In early pregnancy, 19-Ethynyl-19-hydroxyandrost-4-en-17-one induces abortion by blocking the effects of progesterone. In breast cancer, 19-Ethynyl-19-hydroxyandrost-4-en-17-one inhibits the growth of estrogen receptor-positive breast cancer cells by blocking the effects of estrogen. In endometriosis, 19-Ethynyl-19-hydroxyandrost-4-en-17-one reduces the size of endometrial implants by blocking the effects of progesterone. 19-Ethynyl-19-hydroxyandrost-4-en-17-one has also been shown to have anti-inflammatory effects and can reduce the levels of inflammatory cytokines in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

19-Ethynyl-19-hydroxyandrost-4-en-17-one has several advantages for lab experiments. It is a potent antagonist of the progesterone receptor and can be used to study the effects of progesterone in various diseases. 19-Ethynyl-19-hydroxyandrost-4-en-17-one has also been shown to have anti-inflammatory effects, making it useful for studying the role of inflammation in disease. However, 19-Ethynyl-19-hydroxyandrost-4-en-17-one has several limitations for lab experiments. It is a potent abortifacient and must be handled with care. 19-Ethynyl-19-hydroxyandrost-4-en-17-one also has a short half-life in the body and must be administered frequently in experiments.

Direcciones Futuras

There are several future directions for the study of 19-Ethynyl-19-hydroxyandrost-4-en-17-one. In breast cancer, 19-Ethynyl-19-hydroxyandrost-4-en-17-one has shown promising results in preclinical studies and is currently being studied in clinical trials. In endometriosis, 19-Ethynyl-19-hydroxyandrost-4-en-17-one has been shown to reduce the size of endometrial implants and alleviate symptoms in women with the condition. Further studies are needed to determine the long-term effects of 19-Ethynyl-19-hydroxyandrost-4-en-17-one in endometriosis. 19-Ethynyl-19-hydroxyandrost-4-en-17-one has also been studied for its potential use in the treatment of Cushing's syndrome, a condition in which the body produces too much cortisol. Further studies are needed to determine the efficacy of 19-Ethynyl-19-hydroxyandrost-4-en-17-one in the treatment of Cushing's syndrome.

Métodos De Síntesis

The synthesis of 19-Ethynyl-19-hydroxyandrost-4-en-17-one involves the reaction of 16-dehydropregnenolone acetate with ethynylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then hydrolyzed to form 19-Ethynyl-19-hydroxyandrost-4-en-17-one. This synthesis method was first reported by Duan and colleagues in 1980 and has since been modified and improved upon by other researchers.

Aplicaciones Científicas De Investigación

19-Ethynyl-19-hydroxyandrost-4-en-17-one has been extensively studied for its potential use in the treatment of various diseases. In breast cancer, 19-Ethynyl-19-hydroxyandrost-4-en-17-one has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells. It has also been studied for its potential use in the treatment of endometriosis, a condition in which the tissue that normally lines the uterus grows outside of it. 19-Ethynyl-19-hydroxyandrost-4-en-17-one has been shown to reduce the size of endometrial implants and alleviate symptoms in women with endometriosis.

Propiedades

Número CAS |

135144-30-8 |

|---|---|

Nombre del producto |

19-Ethynyl-19-hydroxyandrost-4-en-17-one |

Fórmula molecular |

C5H5NO3S |

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

(8R,9S,10S,13S,14S)-10-[(1S)-1-hydroxyprop-2-ynyl]-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C21H28O2/c1-3-18(22)21-12-5-4-6-14(21)7-8-15-16-9-10-19(23)20(16,2)13-11-17(15)21/h1,6,15-18,22H,4-5,7-13H2,2H3/t15-,16-,17-,18-,20-,21+/m0/s1 |

Clave InChI |

PNYTVFWLOYBJNO-JPRZGNOKSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34[C@H](C#C)O |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(C#C)O |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(C#C)O |

Sinónimos |

19-EHAEO 19-ethynyl-19-hydroxyandrost-4-en-17-one 19-ethynyl-19-hydroxyandrost-4-en-17-one, (19R)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)